molecular formula C17H15N3O3 B586412 N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 151449-78-4

N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B586412
M. Wt: 309.325
InChI Key: VHGBPFRMNBEDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoline ring, a carboxamide group, and an aminophenyl group. The exact structure would need to be determined through techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its solubility, melting point, boiling point, and spectral properties. Unfortunately, specific data for this compound are not available .

Scientific Research Applications

  • Anti-Proliferative Agents: A series of derivatives of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide were synthesized and evaluated for their in vitro anti-proliferative activity against cancer cell lines, showing considerable anti-proliferative activity with GI50 values ranging from 0.15 to 1.4 μM (Banu et al., 2017).

  • Anticancer Agents: Compounds synthesized with a structure related to N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide were evaluated for their potency in inhibiting cancer cell growth, showing promise as anticancer agents (Matiadis et al., 2013).

  • Antitubercular Activity: A study focused on the antitubercular activity of derivatives of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, exploring their potential in this field (Ukrainets et al., 2007).

  • Analgesic Properties: Research involving bioisosteric replacements in N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides indicated a noticeable increase in analgesic activity, highlighting their potential in pain management (Ukrainets et al., 2016).

  • Antimicrobial Agents: A series of derivatives demonstrated in vitro antibacterial and antifungal activities, suggesting their use as potential antimicrobial agents (Desai et al., 2011).

  • Antihypoxic Activity: Studies on N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochlorides showed high antihypoxic effects, indicating potential as antioxidants (Ukrainets et al., 2014).

  • Diuretic Properties: Compounds related to 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides were analyzed for their diuretic properties, contributing to the understanding of structure-biological activity relationships (Ukrainets et al., 2008).

  • CFTR Potentiator: N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) was identified as a CFTR potentiator, important in the treatment of cystic fibrosis (Hadida et al., 2014).

Safety And Hazards

As with any chemical compound, handling “N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide” would require appropriate safety measures. It’s important to use personal protective equipment and avoid ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-20-13-9-5-2-6-10(13)15(21)14(17(20)23)16(22)19-12-8-4-3-7-11(12)18/h2-9,21H,18H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGBPFRMNBEDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715732
Record name N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

CAS RN

151449-78-4
Record name N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.